molecular formula C8H8N4 B2897911 1-(Pyridin-2-yl)-1H-imidazol-2-amine CAS No. 1256785-74-6

1-(Pyridin-2-yl)-1H-imidazol-2-amine

Cat. No. B2897911
CAS RN: 1256785-74-6
M. Wt: 160.18
InChI Key: HSPSAYDQWHMTQW-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)-1H-imidazol-2-amine” is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known as 1-(2-Pyridinyl)piperazine .


Synthesis Analysis

The synthesis of compounds similar to “1-(Pyridin-2-yl)-1H-imidazol-2-amine” has been reported in several studies. For instance, a practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been described . Another study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds has been analyzed using various techniques. For example, N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds have been studied. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds have been analyzed in several studies. For instance, the FT-IR spectra of certain complexes exhibit peaks due to ν (CO) of coordinated carboxylate groups, demonstrating that carboxyl groups of the Hppb ligand are coordinated .

Scientific Research Applications

Synthesis of N-Heterocycles

“1-(Pyridin-2-yl)-1H-imidazol-2-amine” serves as a precursor in the synthesis of various N-heterocycles. These heterocycles, such as imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines, are crucial in pharmaceuticals due to their diverse biological activities .

Anti-Fibrosis Drug Development

Derivatives of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline, indicating potential as novel anti-fibrotic drugs .

Analytical Chemistry Applications

The compound has been used as a reagent for the determination of isocyanates in air, which is essential for monitoring environmental and occupational exposure to these toxic compounds .

Chemodivergent Synthesis

It is employed in chemodivergent synthesis processes to create N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have varied applications ranging from material science to medicinal chemistry .

Electrophilic and Nucleophilic Reactions

Due to its varied electronic nature, “1-(Pyridin-2-yl)-1H-imidazol-2-amine” acts as a powerful molecule in electrophilic and nucleophilic reactions. This versatility makes it valuable for structure functionalization, such as the synthesis of esters, amides, and amidines .

Green Chemistry

The compound is involved in green chemistry protocols, providing a more environmentally friendly approach to synthesizing substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines .

Future Directions

Future research could focus on the development of new drug treatments using “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds. For instance, one study suggests that easily tunable metal complexes bearing a new sort of 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand-based electrolytes could be promising copper electrolytes for further improvements of extremely efficient liquid DSSCs .

properties

IUPAC Name

1-pyridin-2-ylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-3-1-2-4-10-7/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPSAYDQWHMTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)-1H-imidazol-2-amine

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